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Compound of Interest

Compound Name: Adenosine-d13

Cat. No.: B15135444 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and

common experimental applications of Adenosine-d13. This deuterated analog of adenosine is

a critical tool in various research fields, particularly in metabolic studies, pharmacokinetics, and

as an internal standard for quantitative mass spectrometry.

Core Chemical Properties and Structure
Adenosine-d13 is a stable, isotopically labeled version of adenosine where 13 hydrogen

atoms have been replaced by deuterium. This substitution imparts a higher molecular weight

without significantly altering the chemical reactivity, making it an ideal tracer and internal

standard.

Quantitative Data Summary
The key chemical and physical properties of Adenosine-d13 are summarized in the table

below, with data for unlabeled adenosine provided for comparison.
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Property Adenosine-d13 Adenosine (Unlabeled)

Molecular Formula C₁₀D₁₃N₅O₄[1] C₁₀H₁₃N₅O₄[2][3][4][5]

Molecular Weight 280.32 g/mol (Calculated) 267.24 g/mol [2][3][4]

Appearance White to off-white solid[1] White crystalline powder[3][6]

Solubility Soluble in DMSO.[3]

Soluble in hot water, DMSO,

and dimethyl formamide.

Practically insoluble in alcohol.

[3][6] Solubility in water

increases with warming and

lower pH.[6]

Purity (Typical) ≥95% ≥98%

Unlabeled CAS Number 58-61-7 (for reference)[1] 58-61-7[2][4][5]

Chemical Structure
Adenosine is a purine nucleoside composed of an adenine molecule attached to a ribose sugar

moiety via a β-N9-glycosidic bond[2][7]. The structure of Adenosine-d13 is identical in terms of

atomic connectivity and stereochemistry, with deuterium atoms replacing hydrogen atoms at

various positions on both the adenine and ribose rings.

The key structural features include:

Adenine Base: A planar, aromatic heterocyclic amine.

Ribose Sugar: A five-carbon sugar ring in a furanose form.

Glycosidic Bond: The covalent bond that links the adenine base to the ribose sugar.

Experimental Protocols
The use of Adenosine-d13 in research necessitates specific protocols for its synthesis,

purification, and analysis. The following sections provide detailed methodologies for key

experiments.
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Synthesis of Deuterated Adenosine
The synthesis of deuterated nucleosides like Adenosine-d13 typically involves multi-step

chemical reactions. A general approach can be adapted from methods used for synthesizing

other deuterated adenosine analogs.

Methodology:

Starting Material Protection: Protect the hydroxyl groups of a suitable adenosine precursor

(e.g., 2',3',5'-tri-O-acetyl-adenosine) to prevent unwanted side reactions.

Deuterium Exchange: Introduce deuterium atoms through a base-catalyzed hydrogen-

deuterium exchange reaction. This can be achieved by dissolving the protected precursor in

a deuterated solvent (e.g., D₂O) with a suitable base (e.g., NaOD) and heating the mixture

under reflux.

Dehalogenation (if applicable): For precursors with halogen substitutions, dehalogenation

using deuterium gas in the presence of a catalyst (e.g., Palladium on carbon) can be

employed to introduce deuterium.

Deprotection: Remove the protecting groups from the hydroxyl moieties to yield the final

deuterated adenosine product.

Purification: Purify the crude product using chromatographic techniques as described in the

following section.

Purification by High-Performance Liquid
Chromatography (HPLC)
Purification of the synthesized Adenosine-d13 is crucial to remove unreacted starting

materials, non-deuterated or partially deuterated species, and other byproducts. Reversed-

phase HPLC is a commonly used technique for this purpose.

Methodology:

Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250

mm).
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Mobile Phase A: 0.1 M ammonium acetate in water.

Mobile Phase B: Acetonitrile.

Gradient:

0-5 min: 5% B

5-25 min: 5-50% B (linear gradient)

25-30 min: 50% B

30-35 min: 5% B (re-equilibration)

Flow Rate: 1.0 mL/min.

Detection: UV absorbance at 260 nm.

Procedure: a. Dissolve the crude product in a minimal amount of the initial mobile phase. b.

Inject the sample onto the HPLC system. c. Collect fractions corresponding to the main

product peak. d. Combine the collected fractions and lyophilize to obtain the purified

Adenosine-d13.

Structural Verification by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the identity

and isotopic purity of Adenosine-d13. Due to the high level of deuteration, ¹H NMR will show

significantly reduced signal intensity, while ²H (Deuterium) NMR will be informative.

Methodology for ²H NMR:

Sample Preparation: Dissolve 5-10 mg of the purified Adenosine-d13 in a non-deuterated

solvent (e.g., DMSO or H₂O).

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

deuterium probe.

Parameters:
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Observe Nucleus: ²H

Solvent: Non-deuterated (to avoid a large solvent signal)

Temperature: 25 °C

Pulse Sequence: Standard single-pulse experiment.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: Sufficient to achieve a good signal-to-noise ratio (may require a larger

number of scans compared to ¹H NMR).

Data Analysis: The resulting spectrum will show peaks corresponding to the different

deuterium environments in the molecule. The chemical shifts will be similar to the proton

chemical shifts in unlabeled adenosine. Integration of the peaks can be used to assess the

relative deuteration at different positions.

Quantification by LC-MS/MS using Adenosine-d13 as an
Internal Standard
Adenosine-d13 is widely used as an internal standard for the accurate quantification of

endogenous adenosine in biological samples by liquid chromatography-tandem mass

spectrometry (LC-MS/MS).

Methodology:

Sample Preparation (e.g., Plasma): a. To 100 µL of plasma, add 10 µL of a known

concentration of Adenosine-d13 solution (internal standard). b. Add 300 µL of ice-cold

acetonitrile to precipitate proteins. c. Vortex for 1 minute and centrifuge at 14,000 rpm for 10

minutes at 4 °C. d. Transfer the supernatant to a new tube and evaporate to dryness under a

stream of nitrogen. e. Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS System:

LC Column: C18 reversed-phase column.
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Mobile Phase A: 0.1% formic acid in water.

Mobile Phase B: 0.1% formic acid in acetonitrile.

Gradient: A suitable gradient to separate adenosine from other matrix components.

Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive

electrospray ionization (ESI+) mode.

MRM Transitions:

Adenosine: Monitor the transition of the precursor ion (m/z 268.1) to a specific product ion

(e.g., m/z 136.1).

Adenosine-d13: Monitor the transition of its precursor ion (e.g., m/z 281.2) to the same

product ion (m/z 136.1) or a deuterated fragment.

Quantification: a. Generate a calibration curve by analyzing standards containing known

concentrations of unlabeled adenosine and a fixed concentration of Adenosine-d13. b. Plot

the ratio of the peak area of adenosine to the peak area of Adenosine-d13 against the

concentration of adenosine. c. Determine the concentration of adenosine in the biological

samples by interpolating their peak area ratios on the calibration curve.

Adenosine Signaling Pathway
Adenosine is a crucial signaling molecule that exerts its effects by activating four G protein-

coupled receptors: A₁, A₂A, A₂B, and A₃. The metabolic pathway leading to the production of

extracellular adenosine is tightly regulated.
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Caption: Adenosine metabolism and signaling pathway.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b15135444?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15135444?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflow: Quantitative Analysis
The following diagram illustrates a typical workflow for the quantification of adenosine in a

biological sample using Adenosine-d13 as an internal standard.
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Caption: Workflow for adenosine quantification using Adenosine-d13.

Conclusion
Adenosine-d13 is an indispensable tool for researchers in the fields of pharmacology,

biochemistry, and drug development. Its chemical and physical properties make it an excellent

internal standard for mass spectrometry-based quantification, enabling accurate and precise

measurement of endogenous adenosine levels in various biological matrices. The detailed

protocols and workflows provided in this guide serve as a comprehensive resource for the

effective utilization of Adenosine-d13 in experimental settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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